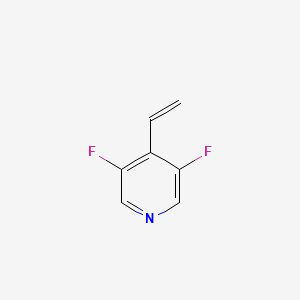

4-Ethenyl-3,5-difluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5F2N |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

4-ethenyl-3,5-difluoropyridine |

InChI |

InChI=1S/C7H5F2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2 |

InChI Key |

IIZZQEHMUCUELF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=NC=C1F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethenyl 3,5 Difluoropyridine and Its Derivatives

Strategies for the Construction of 3,5-Difluoropyridine (B1298662) Scaffold Precursors

The formation of the 3,5-difluoropyridine core is a critical first step. This can be accomplished through various strategies, including building the ring with fluorine atoms already in place or by fluorinating a pre-existing pyridine (B92270) nucleus.

The construction of the pyridine ring from acyclic precursors allows for the incorporation of fluorine atoms at specific positions from the outset. While various cyclization strategies exist for pyridine synthesis, incorporating two fluorine atoms at the 3 and 5-positions often involves the use of fluorinated building blocks. For instance, condensation reactions involving 1,3-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source are a common method for pyridine synthesis. To obtain a 3,5-difluoropyridine, a fluorinated 1,3-dicarbonyl analogue would be a logical starting material.

Another approach involves the cycloaddition reactions of fluorinated unsaturated systems. While less common for simple pyridines, this strategy can be powerful for constructing highly substituted rings.

A more common and often more practical approach to synthesizing 3,5-difluoropyridine precursors is the direct fluorination of a substituted pyridine ring. This typically involves halogen exchange reactions or direct C-H fluorination.

Halogen exchange, particularly the conversion of chloro or bromo substituents to fluoro groups, is a widely used method. For example, starting from a readily available polychloropyridine, such as 2,3,5,6-tetrachloropyridine, selective fluorination can be achieved using a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures. googleapis.com The reactivity of the halogen atoms on the pyridine ring varies with their position, with halogens at the 2- and 6-positions being more susceptible to nucleophilic substitution than those at the 3- and 5-positions. This differential reactivity can be exploited to achieve selective fluorination. A patent describes the preparation of 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine, highlighting the feasibility of such transformations. organic-chemistry.org

Direct C-H fluorination offers a more atom-economical approach, though it can be challenging to control the regioselectivity. Reagents like Selectfluor® can be used for the direct fluorination of activated pyridine rings. mdpi.com

A plausible route to a key intermediate, 4-halo-3,5-difluoropyridine, would involve the initial synthesis of 3,5-dichloropyridine (B137275) or 3,5-dibromopyridine, followed by a halogen exchange reaction to introduce the fluorine atoms. Subsequent halogenation at the 4-position would then furnish the desired precursor for the introduction of the ethenyl group.

Introduction of the Ethenyl Moiety at the 4-Position

With the 3,5-difluoropyridine scaffold in hand, the next critical step is the introduction of the ethenyl (vinyl) group at the 4-position. This is typically accomplished through modern cross-coupling reactions that form a new carbon-carbon bond between the pyridine ring and the vinyl group.

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming C(sp²)-C(sp²) bonds in modern organic synthesis. The general mechanism for these reactions involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

The Suzuki-Miyaura coupling is a highly versatile and widely used cross-coupling reaction that employs organoboron reagents, such as boronic acids or their esters. wikipedia.orgresearchgate.net These reagents are generally stable, non-toxic, and commercially available or readily prepared. researchgate.net For the synthesis of 4-ethenyl-3,5-difluoropyridine, a 4-halo-3,5-difluoropyridine (where the halogen is typically bromine or iodine) would be reacted with a vinylboron reagent, such as potassium vinyltrifluoroborate or a vinylboronic acid pinacol (B44631) ester. organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like PdCl₂(dppf) and a phosphine (B1218219) ligand, and a base, such as potassium carbonate or cesium carbonate. nih.govchemicalbook.com The choice of solvent, base, and ligand can significantly impact the reaction's efficiency.

Table 1: Representative Conditions for Suzuki-Miyaura Vinylation

| Entry | Aryl Halide | Vinylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-3,5-difluoropyridine (hypothetical) | Potassium vinyltrifluoroborate | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 70-90 (estimated) |

| 2 | 4-Iodo-3,5-difluoropyridine (hypothetical) | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 80 | 75-95 (estimated) |

Data is representative and estimated based on similar reactions reported in the literature.

An alternative Suzuki-Miyaura strategy involves the preparation of 3,5-difluoropyridine-4-boronic acid, which can then be coupled with a vinyl halide. The synthesis of heteroarylboronic acids can be achieved through lithium-halogen exchange followed by quenching with a borate (B1201080) ester. dergipark.org.tr

The Heck reaction provides another powerful method for the vinylation of aryl halides. libretexts.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. libretexts.org To synthesize this compound, a 4-halo-3,5-difluoropyridine would be reacted with ethylene (B1197577) gas under palladium catalysis.

The reaction conditions for a Heck coupling typically involve a palladium source, such as Pd(OAc)₂, a phosphine ligand, and a base, like triethylamine. A significant challenge with using ethylene is the potential for double addition to form a stilbene-like byproduct. However, careful control of reaction conditions can favor the formation of the desired monosubstituted product.

Table 2: Representative Conditions for Heck Vinylation

| Entry | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Iodo-3,5-difluoropyridine (hypothetical) | Ethylene (1 atm) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 60-80 (estimated) |

| 2 | 4-Bromo-3,5-difluoropyridine (hypothetical) | Ethylene (high pressure) | PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 | 50-70 (estimated) |

Data is representative and estimated based on similar reactions reported in the literature.

Another cross-coupling method that could be employed is the Stille coupling, which utilizes organotin reagents. wikipedia.orgorganic-chemistry.org A reaction between 4-halo-3,5-difluoropyridine and a vinylstannane, such as vinyltributyltin, in the presence of a palladium catalyst would also yield the target compound. organic-chemistry.org While effective, the toxicity of organotin compounds often makes the Suzuki-Miyaura coupling a more preferred method. organic-chemistry.org

Olefination Reactions from Carbonyl Precursors

An alternative and widely used approach to introduce the ethenyl group is through the olefination of a carbonyl compound. In this context, the key precursor is 3,5-difluoropyridine-4-carbaldehyde. sigmaaldrich.com

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. nih.govmdpi.com To synthesize this compound, 3,5-difluoropyridine-4-carbaldehyde would be treated with methylenetriphenylphosphorane, which is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. mdpi.com

A closely related and often preferred alternative is the Horner-Wadsworth-Emmons (HWE) reaction. Current time information in Bangalore, IN.mdpi.com The HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide and offers the advantage of a water-soluble phosphate (B84403) byproduct, simplifying purification. Current time information in Bangalore, IN. For the synthesis of the target molecule, 3,5-difluoropyridine-4-carbaldehyde would be reacted with the anion of a methylphosphonate (B1257008) ester, such as diethyl methylphosphonate, generated using a base like sodium hydride. The HWE reaction often provides excellent yields and can exhibit high stereoselectivity, although for the formation of a terminal alkene, this is not a factor. mdpi.com

Table 3: Hypothetical Reaction Conditions for Wittig and HWE Olefination

| Reaction | Reactants | Reagents | Solvent | Temperature | Yield (Expected) |

| Wittig | 3,5-Difluoropyridine-4-carbaldehyde, Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 °C to Room Temp. | Good |

| HWE | 3,5-Difluoropyridine-4-carbaldehyde, Diethyl methylphosphonate | NaH | THF | 0 °C to Room Temp. | High |

The Peterson olefination is another valuable method for alkene synthesis, involving the reaction of an α-silyl carbanion with a carbonyl compound. googleapis.com The reaction proceeds through a β-hydroxysilane intermediate, which can be isolated or eliminated in situ to form the alkene. googleapis.com To obtain this compound, 3,5-difluoropyridine-4-carbaldehyde would be reacted with an α-silyl carbanion, such as the one generated from (trimethylsilyl)methylmagnesium chloride or (trimethylsilyl)methyllithium. The elimination of the resulting β-hydroxysilane can be induced by either acid or base, often with differing stereochemical outcomes, although this is not relevant for the synthesis of a terminal alkene. googleapis.com

Table 4: Hypothetical Reaction Conditions for Peterson Olefination

| Reactants | Reagents | Solvent | Temperature | Yield (Expected) |

| 3,5-Difluoropyridine-4-carbaldehyde, (Trimethylsilyl)methylmagnesium chloride | - | THF | 0 °C to Room Temp. | Good |

C-H Activation and Direct Olefination Strategies

The direct functionalization of C-H bonds represents a highly atom-economical and efficient approach in modern organic synthesis.

The direct vinylation of pyridine C-H bonds using palladium catalysis is a developing area of research. This method would ideally allow for the direct coupling of 3,5-difluoropyridine with a vinyl source, such as ethylene or a vinyl halide, to form this compound. However, controlling the regioselectivity of C-H activation in pyridine derivatives can be challenging. The electronic properties of the fluorine substituents in 3,5-difluoropyridine would influence the site of C-H activation. While C-H activation at the 4-position of pyridines has been reported, achieving high selectivity for the desired product in the presence of other C-H bonds would require careful optimization of catalysts, ligands, and reaction conditions. nih.gov

Directed Ortho Metalation (DoM) Assisted Olefination

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized lithiated intermediate that can react with various electrophiles. wikipedia.org

For the synthesis of this compound, a DoM approach presents significant regioselectivity challenges. In a 3,5-difluoropyridine substrate, the fluorine atoms themselves can act as weak to moderate DMGs. organic-chemistry.org However, they would direct metalation to the C2 and C6 positions, which are ortho to the fluorine atoms. Lithiation at the C4 position, which is meta to both fluorine atoms, would not be favored through a standard DoM mechanism.

A hypothetical DoM strategy to functionalize the C4 position would require a more complex, multi-step approach:

Installation of a potent DMG at the C4 position: A group such as an amide (-CONR₂), carbamate (B1207046) (-OCONR₂), or sulfonyl (-SO₂R) would need to be present at the C4 position of the 3,5-difluoropyridine ring. baranlab.orguwindsor.ca

Ortho-lithiation: This would deprotonate the ring at C3 and C5, which is not the desired outcome.

Alternative Lithiation: A more plausible route involving organolithiums would be a halogen-metal exchange starting from a 4-halo-3,5-difluoropyridine precursor (e.g., 4-bromo- or 4-iodo-3,5-difluoropyridine). This reaction is typically fast and highly regioselective, providing the 3,5-difluoro-4-pyridyllithium intermediate directly.

Once the 4-lithiated species is generated, an "olefination" step could theoretically be achieved by quenching with an appropriate electrophile, such as vinyl iodide or another source of a vinyl cation equivalent, though palladium-catalyzed cross-coupling reactions are generally more reliable for introducing vinyl groups.

Regioselective and Stereoselective Synthesis of this compound

Achieving high regioselectivity is paramount for the efficient synthesis of the target molecule. Modern cross-coupling reactions provide the most robust and direct solutions.

A highly effective and regioselective method for installing the vinyl group at the C4 position is the palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reaction. wikipedia.orglibretexts.org This approach would involve the reaction of a 4-halo-3,5-difluoropyridine (where the halogen is typically I, Br, or Cl) or a triflate with a vinylating agent.

Key Coupling Partners:

Pyridine Component: 4-Bromo-3,5-difluoropyridine or 4-Iodo-3,5-difluoropyridine.

Vinylating Agent: Potassium vinyltrifluoroborate (for Suzuki coupling) or vinyltributylstannane (for Stille coupling). wikipedia.orgnih.gov

The Suzuki-Miyaura reaction is often preferred due to the lower toxicity of boron-based reagents compared to organotin compounds. libretexts.org The use of stable and easy-to-handle potassium vinyltrifluoroborate is particularly advantageous. nih.govnih.gov

| Heteroaryl Halide | Vinylating Agent | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Potassium Vinyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | THF/H₂O | 79 | nih.gov |

| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 92 | nih.gov |

| 3,5-Dimethylisoxazol-4-yl-Br | Potassium Vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 71 | nih.gov |

Control of E/Z Stereochemistry of the Ethenyl Group

For the parent compound, this compound, the terminal ethenyl group (-CH=CH₂) does not exhibit E/Z isomerism because the terminal carbon atom bears two identical hydrogen atoms. Therefore, control of stereochemistry at the double bond is not a factor in its synthesis.

However, for derivatives of the target compound bearing a substituted ethenyl group, such as 4-(prop-1-en-1-yl)-3,5-difluoropyridine (-CH=CH-CH₃), the control of E/Z stereochemistry becomes critical. This can be achieved through various stereoselective olefination reactions, most notably the Wittig reaction and its modifications.

Z-Selective Olefination: Generally achieved using unstabilized or semi-stabilized ylides in aprotic solvents in the absence of lithium salts.

E-Selective Olefination: Typically accomplished using stabilized ylides in what is known as the Schlosser modification or through the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions.

Asymmetric Synthesis of Chiral Derivatives (if applicable to advanced forms)

While this compound itself is achiral, its derivatives can possess chirality. Asymmetric synthesis is crucial for producing enantiomerically pure forms of such derivatives, which is often a requirement for pharmaceutical applications. nih.gov

Chirality can be introduced through several key strategies:

Asymmetric modification of the ethenyl group: Reactions such as asymmetric dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) or asymmetric epoxidation of the double bond can generate chiral diol or epoxide derivatives with high enantioselectivity.

Asymmetric hydrogenation of the pyridine ring: The pyridine ring can be reduced to a piperidine (B6355638) ring. Using a chiral catalyst, this hydrogenation can proceed asymmetrically to yield chiral fluorinated piperidines. nih.gov For example, a fluorinated pyridine can be hydrogenated using a heterogeneous palladium catalyst in the presence of a chiral auxiliary to produce highly enantioenriched piperidine derivatives. nih.govrsc.org

Asymmetric cross-coupling: In some cases, chiral ligands on the palladium catalyst used in a cross-coupling reaction can induce asymmetry if a prochiral center is formed during the reaction.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.orgacs.org

Catalyst Development for Environmentally Benign Syntheses

The development of efficient and reusable catalysts is a cornerstone of green chemistry. For the synthesis of this compound via cross-coupling, several green catalytic strategies can be envisioned:

Heterogeneous Catalysts: Using palladium supported on materials like carbon, polymers, or metal oxides (e.g., Pd/C, Pd-Poly(4-vinylpyridine)) allows for easy separation of the catalyst from the reaction mixture by filtration and potential reuse, minimizing metal contamination in the product. researchgate.netresearchgate.net

High-Turnover Catalysts: The use of highly active catalyst systems, often involving sophisticated phosphine ligands (e.g., RuPhos, SPhos), allows for extremely low catalyst loadings (in ppm levels), which reduces cost and environmental impact. nih.gov

Metal-Free Catalysts: For some transformations, organocatalysts are being developed to replace transition metals entirely. For instance, poly(4-vinylpyridine) supported iodine has been explored as a metal-free organocatalyst system for other reactions. researchgate.net

| Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | One-pot, four-component reaction in ethanol (B145695) under microwave irradiation. | Excellent yields (82-94%), short reaction times (2-7 min), pure products. | acs.org |

| Aqueous Medium Reactions | C-H fluorination using Selectfluor or N-oxyl radicals in pure water. | Avoids organic solvents, mild room temperature conditions, broad substrate scope. | rsc.orgrsc.orgacs.org |

| Solvent-Free Reactions | Fluorination of phenols and dicarbonyl compounds by grinding or under neat conditions. | Eliminates solvent waste, simplifies workup, can be more selective. | researchgate.net |

| Reusable Catalysts | Poly(4-vinylpyridine)-supported Brønsted acids for acetylation reactions. | Catalyst is easily recovered and reused, stable, simple workup. | researchgate.net |

Solvent-Free and Aqueous Medium Reaction Systems

Reducing or eliminating the use of volatile organic solvents (VOCs) is a key goal of green chemistry.

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. rsc.org Suzuki-Miyaura reactions, particularly with water-soluble reagents like potassium organotrifluoroborates, are often performed in aqueous solvent mixtures (e.g., THF/water, dioxane/water). nih.gov Furthermore, recent advances have shown that even challenging reactions like C-H fluorination can be conducted in pure water under mild conditions. rsc.orgrsc.org

Solvent-Free Conditions: Performing reactions without a solvent (neat) or using mechanochemistry (grinding) can dramatically reduce waste. researchgate.net While potentially challenging for transition metal-catalyzed reactions that require good solubility of all components, solvent-free conditions have been successfully applied to certain fluorination and condensation reactions. researchgate.net

By combining an efficient, low-loading palladium catalyst with an aqueous solvent system for a Suzuki-Miyaura coupling, the synthesis of this compound could be aligned with modern principles of sustainable chemical manufacturing.

Mechanistic Investigations of Reactions Involving 4 Ethenyl 3,5 Difluoropyridine

Reactivity of the Ethenyl Moiety

The double bond of the ethenyl group in 4-ethenyl-3,5-difluoropyridine is the primary site of its chemical reactivity. This reactivity is modulated by the electronic effects of the difluorinated pyridine (B92270) ring, which can participate in and influence the outcomes of various addition and polymerization reactions.

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a key reaction for vinyl compounds, leading to the formation of long-chain polymers. fujifilm.com For this compound, this process would involve the conversion of the monomer into a polymer with a repeating structural unit derived from the monomer.

The radical polymerization of this compound would proceed through the three characteristic stages of a chain-growth polymerization:

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include azo compounds (like AIBN) or peroxides, which decompose upon heating or irradiation to form active radicals. fujifilm.com These radicals then add to the double bond of the this compound monomer, creating a new radical species.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain. The electron-withdrawing difluoropyridine group would influence the stability of the propagating radical and the rate of propagation.

Termination: The growth of the polymer chain is halted by termination reactions. This can occur through combination, where two growing chains join together, or disproportionation, involving the transfer of a hydrogen atom from one chain to another, resulting in two terminated chains. fujifilm.com

Chain transfer agents can be intentionally added to a polymerization reaction to control the molecular weight of the resulting polymer. These agents react with the growing polymer chain, terminating its growth and initiating a new chain. The effectiveness of a chain transfer agent depends on its ability to donate an atom (often hydrogen) to the propagating radical. The use of different chain transfer agents allows for the tuning of the polymer's properties for specific applications.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

The ethenyl group of this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of cyclic structures. pressbooks.pubwikipedia.org

The stereochemistry and regiochemistry of cycloaddition reactions involving this compound are of significant interest.

Stereoselectivity: In Diels-Alder reactions, the stereochemistry of the reactants is retained in the product. pressbooks.pub The approach of the dienophile to the diene can lead to either endo or exo products. The endo product is often favored due to secondary orbital interactions. youtube.com For 1,3-dipolar cycloadditions, the reaction is also stereospecific, with the stereochemistry of the dipolarophile being preserved in the five-membered heterocyclic product. wikipedia.org

Regioselectivity: When both the diene and dienophile (or dipole and dipolarophile) are unsymmetrical, the possibility of forming different regioisomers arises. masterorganicchemistry.com The regiochemical outcome is governed by the electronic and steric properties of the substituents on the reacting species. masterorganicchemistry.com In the case of this compound, the electron-withdrawing nature of the pyridine ring would direct the regioselectivity of the cycloaddition.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and outcome of pericyclic reactions, including cycloadditions. numberanalytics.comimperial.ac.uk The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com

In a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is typically the most important. numberanalytics.com For this compound acting as a dienophile, the electron-withdrawing difluoropyridine ring would lower the energy of its LUMO, facilitating the reaction with electron-rich dienes. libretexts.org The relative energies and the coefficients of the atomic orbitals in the HOMO and LUMO determine the regioselectivity of the reaction. masterorganicchemistry.com

Similarly, in 1,3-dipolar cycloadditions, the relative energies of the HOMO and LUMO of the 1,3-dipole and the dipolarophile determine the reaction's feasibility and regioselectivity. wikipedia.orgorganic-chemistry.org FMO theory can be used to predict which pair of orbitals (HOMOdipole-LUMOdipolarophile or HOMOdipolarophile-LUMOdipole) will dominate the interaction and thus predict the structure of the resulting five-membered heterocycle. wikipedia.org

Table 1: Predicted Reactivity of this compound in Cycloaddition Reactions based on FMO Theory

| Reaction Type | Role of this compound | Expected FMO Interaction | Predicted Reactivity |

| Diels-Alder | Dienophile | HOMO(diene) - LUMO(dienophile) | Enhanced reactivity with electron-rich dienes due to lowered LUMO energy. |

| 1,3-Dipolar Cycloaddition | Dipolarophile | HOMO(dipole) - LUMO(dipolarophile) or HOMO(dipolarophile) - LUMO(dipole) | Reactivity and regioselectivity dependent on the specific 1,3-dipole used. |

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation)

Hydrofunctionalization reactions, such as hydroamination and hydrosilylation, of the ethenyl group on this compound represent a key pathway for introducing further molecular complexity. These reactions typically require catalysis by transition metal complexes.

While specific catalytic studies on this compound are not extensively documented, the mechanisms can be elucidated by drawing parallels with well-studied catalytic hydrosilylation and hydroamination reactions of substituted styrenes and other vinyl-substituted heterocycles. chinesechemsoc.org Catalysts based on metals like titanium, ruthenium, and rare-earth elements are often employed for such transformations. chinesechemsoc.orgresearchgate.netresearchgate.net

A plausible catalytic cycle for the hydrosilylation of this compound, for instance using a generic ruthenium(II) hydride catalyst, would likely proceed through several key steps:

Coordination: The cycle initiates with the coordination of the ethenyl group's π-bond to the metal center of the catalyst.

Migratory Insertion: This is followed by a migratory insertion of the alkene into the metal-hydride (M-H) bond. This step is often the rate-determining and regioselectivity-determining step. Two possible regioisomeric transition states can be formed:

Anti-Markovnikov Insertion: The hydride adds to the internal carbon of the vinyl group, forming a primary metal-alkyl intermediate. This is often favored with many transition metal catalysts.

Markovnikov Insertion: The hydride adds to the terminal carbon, leading to a more sterically hindered secondary metal-alkyl intermediate, which is stabilized if the benzylic-like position can be electronically stabilized.

Reductive Elimination: The final step involves the reductive elimination of the silyl (B83357) group and the alkyl chain, which releases the hydrosilylated product and regenerates the active catalyst for the next cycle. bath.ac.uk

The transition state energies for the migratory insertion step are critically influenced by the electronic nature of the this compound. The strong electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen make the ethenyl group electron-poor. This electronic property can influence the stability of the transition states, potentially affecting the regioselectivity and rate of the reaction compared to electron-rich styrenes. DFT calculations on similar systems, such as the hydrosilylation of pyridine, have been used to compare the energies of different transition states and intermediates, revealing that the process is often thermodynamically viable, though it can involve significant activation barriers. rsc.orgsci-hub.seacs.org

Table 1: Potential Catalytic Systems for Hydrofunctionalization

| Reaction Type | Potential Catalyst Class | Key Mechanistic Feature | Reference Principle |

|---|---|---|---|

| Hydrosilylation | Ruthenium(II) Hydride Complexes | Ionic one-step hydride transfer to pyridinium (B92312) intermediate. | researchgate.net |

| Hydrosilylation | Titanocene Complexes (e.g., Cp₂TiMe₂) | Titanocene-catalyzed regioselective addition. | researchgate.net |

| Hydroboration | Rhodium Complexes | Hydroboration/hydrogenation cascade for fluorinated pyridines. | sci-hub.se |

| Hydrogenation | Lutetium Phosphinophosphinidene Complexes | 1,2-addition/elimination mechanism for terminal alkenes. | chinesechemsoc.org |

Reactivity of the 3,5-Difluoropyridine (B1298662) Core

The 3,5-difluoropyridine core of the molecule is highly susceptible to specific types of chemical transformations, largely due to the potent electronic influence of the fluorine atoms and the ring nitrogen.

The presence of two fluorine atoms, which are excellent leaving groups, combined with the inherent electron deficiency of the pyridine ring, makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. core.ac.uknih.gov

The rate of SNAr reactions is dictated by the stability of the negatively charged intermediate, known as the Meisenheimer complex. researchgate.net The substituents on the pyridine ring play a crucial role in stabilizing this intermediate.

Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing and can stabilize a negative charge placed at the ortho (C2, C6) and para (C4) positions through resonance. stackexchange.com This inherent property makes pyridines more reactive towards nucleophiles than benzene.

Fluorine Substituents: Fluorine exerts a powerful electron-withdrawing inductive effect (-I), which significantly lowers the electron density of the aromatic ring and stabilizes the anionic Meisenheimer complex, thereby accelerating the rate of nucleophilic attack. core.ac.uk Although it has a resonance donating effect (+M), the inductive effect is dominant in activating the ring for SNAr.

Ethenyl Substituent: The ethenyl (vinyl) group at the C4 position is generally considered to be weakly electron-donating or withdrawing but can participate in resonance. Its primary role in SNAr on the pyridine core is to block the C4 position from nucleophilic attack.

The cumulative effect of the two fluorine atoms at C3 and C5 and the ring nitrogen strongly activates the C2, C4, and C6 positions towards nucleophilic attack.

Table 2: Analysis of Electronic Effects on Pyridine Ring Positions

| Position | Dominant Electronic Influences | Predicted Reactivity towards Nucleophiles |

|---|---|---|

| C2 / C6 | Strong activation from ring Nitrogen (resonance/induction); Strong activation from adjacent Fluorine (-I effect). | Highly activated for SNAr. |

| C4 | Strong activation from ring Nitrogen (resonance); Activation from both Fluorine atoms (-I effect). | Highly activated, but sterically blocked by the ethenyl group. |

In this compound, the C4 position is substituted, leaving the C2 and C6 positions as the primary sites for SNAr. Since these two positions are chemically equivalent, a mono-substitution reaction with a nucleophile will yield a single product, 2-substituted-4-ethenyl-3,5-difluoropyridine.

Studies on analogous systems, such as 2,6-dichloropyridines, show that regioselectivity can be induced in non-symmetrical systems by the steric bulk of other substituents or by the solvent. researchgate.net For example, bulky substituents at the 3-position can direct incoming nucleophiles to the more accessible 6-position. researchgate.net While this compound is symmetrical, if a substitution were to occur first, the new group at C2 would influence the reactivity of the remaining C6 position for a second SNAr reaction. The electronic nature (donating or withdrawing) and steric hindrance of the newly introduced group would determine if and where a second substitution could occur. For instance, the reaction of pentafluoropyridine (B1199360) with nucleophiles occurs selectively first at the C4 position, followed by the C2 and C6 positions. nih.govrsc.org

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In fluorinated pyridines, the fluorine atoms can act as directed metalation groups (DMGs), guiding strong bases like lithium amides (e.g., LDA, TMPLi) to deprotonate an adjacent C-H bond. researchgate.netchemrxiv.org

For this compound, the fluorine atoms at C3 and C5 would direct metalation to the C2, C4, and C6 positions. However, the C-H bond at C4 is replaced by a C-C bond of the ethenyl group. Therefore, deprotonation is expected to occur exclusively and symmetrically at the C2 and C6 positions. The resulting organolithium species can then be quenched with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce new functional groups at these positions. researchgate.netacs.org The choice of the lithiating agent and reaction conditions is crucial to prevent side reactions, such as competitive addition to the ethenyl group or polymerization. Continuous-flow methods have been developed for such reactions to precisely control temperature and residence times, often improving yields and selectivity. researchgate.net

Table 3: Predicted Outcomes of Metalation Reactions

| Reagent | Predicted Site of Metalation | Subsequent Functionalization Example | Reference Principle |

|---|---|---|---|

| LDA (Lithium diisopropylamide) | C2 / C6 | Quenching with I₂ to yield 2-iodo-4-ethenyl-3,5-difluoropyridine. | znaturforsch.com |

| TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) | C2 / C6 | Quenching with CO₂ to yield this compound-2-carboxylic acid. | chemrxiv.org |

| n-BuLi / t-BuOK (Schlosser Base) | C2 / C6 | Quenching with DMF to yield this compound-2-carbaldehyde. | znaturforsch.com |

Coordination Chemistry and Ligand Properties

The coordination behavior of this compound is dictated by the electronic properties of the pyridine ring, which are significantly influenced by the fluorine and ethenyl substituents.

Lewis Basicity and Protonation Equilibria of Pyridine Nitrogen

Protonation equilibria are fundamental to understanding the behavior of pyridines in solution. The protonation state of a pyridine derivative can significantly influence its reactivity and solubility. researchgate.net The protonation of the pyridine nitrogen is an equilibrium process that is dependent on the pH of the solution.

Complexation with Transition Metal Centers and Stoichiometry

Despite the reduced basicity, this compound can act as a ligand in transition metal complexes. rsc.orgrsc.org The coordination typically occurs through the pyridine nitrogen atom, which acts as a Lewis base, donating its lone pair of electrons to the metal center, a Lewis acid. The stoichiometry of these complexes, which refers to the ratio of metal ions to ligands, can vary. Common stoichiometries for pyridine-based ligands include 1:1, 1:2, and 2:1 (acid:base) adducts. rsc.org For example, various substituted pyridines form 1:1 adducts with metal halides like BF₃, SnCl₄, GaCl₃, and ZnCl₂. rsc.orgrsc.org

The formation and stability of these complexes are influenced by both the electronic and steric properties of the ligand and the metal center. nih.gov For instance, 3,5-difluoropyridine has been used as a ligand in palladium and platinum complexes. rsc.orgrsc.orgchemrxiv.org In a study involving a palladium catalyst, 3,5-difluoropyridine was used to form a 1:1:2 complex with Pd(OAc)₂ and Ac-Gly-OH. chemrxiv.org Another example is the synthesis of trans, trans, trans-[Pt(N₃)₂(OH)₂(L)₂] where L is 3,5-difluoropyridine. rsc.orgrsc.org The ethenyl group at the 4-position can also potentially participate in coordination or undergo reactions while complexed to the metal, adding another layer of complexity to its coordination chemistry.

Interplay between Fluorine, Ethenyl, and Pyridine Moieties on Reactivity

The chemical behavior of this compound is a direct consequence of the electronic and steric interplay between its constituent parts.

Inductive and Resonance Effects on Electron Density Distribution

The electron density distribution in the pyridine ring is significantly modulated by the inductive and resonance effects of its substituents. The fluorine atoms at the 3 and 5 positions exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the fluorines. aip.orgcore.ac.uk This deactivation makes the pyridine ring less susceptible to electrophilic attack and more susceptible to nucleophilic aromatic substitution. core.ac.uk

Steric Effects on Reaction Pathways and Selectivity

Steric hindrance can play a crucial role in determining the regioselectivity of reactions involving substituted pyridines. thieme-connect.com While the fluorine atoms at the 3 and 5 positions are relatively small, their presence, along with the ethenyl group at the 4-position, can influence the approach of reagents to the pyridine nitrogen or the ring itself.

In nucleophilic aromatic substitution reactions, the position of attack can be influenced by the steric bulk of both the incoming nucleophile and the substituents on the pyridine ring. For example, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity was found to correlate with the steric parameter of the 3-substituent. researchgate.net Similarly, in the context of this compound, the steric environment around the pyridine ring would influence the accessibility of different reaction sites, thereby affecting the reaction pathway and the selectivity of product formation.

Computational and Theoretical Studies of 4 Ethenyl 3,5 Difluoropyridine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 4-ethenyl-3,5-difluoropyridine can be elucidated through a variety of computational techniques.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional arrangement (optimized geometry). researchgate.netbishopmoorecollege.ac.in This calculation minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

A hypothetical data table for the optimized geometry of this compound, derived from a DFT calculation, would resemble the following:

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-N1 | Data not available |

| C6-N1 | Data not available | |

| C3-C2 | Data not available | |

| C4-C3 | Data not available | |

| C5-C4 | Data not available | |

| C6-C5 | Data not available | |

| C3-F | Data not available | |

| C5-F | Data not available | |

| C4-C(ethenyl) | Data not available | |

| C(ethenyl)=C(ethenyl) | Data not available | |

| Bond Angle (°) | C6-N1-C2 | Data not available |

| N1-C2-C3 | Data not available | |

| C2-C3-C4 | Data not available | |

| C3-C4-C5 | Data not available | |

| Dihedral Angle (°) | F-C3-C4-C(ethenyl) | Data not available |

Note: Specific values are contingent on actual DFT calculations which are not available in the current literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bohrium.com The MEP map illustrates regions of negative potential (typically associated with lone pairs on electronegative atoms, indicating sites for electrophilic attack) and positive potential (associated with hydrogen atoms or regions of low electron density, indicating sites for nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the fluorine atoms, while the hydrogen atoms of the ethenyl group would exhibit positive potential. acs.orgrsc.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. southampton.ac.uk This method allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions, which are reported as second-order perturbation energies (E(2)). researchgate.net For this compound, NBO analysis would reveal the hybridization of each atom and detail the delocalization of π-electrons between the pyridine ring and the ethenyl substituent. bohrium.com These interactions are crucial for understanding the molecule's stability and electronic properties.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ias.ac.in For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic reactions. imperial.ac.uk

A hypothetical data table for FMO analysis would include:

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: These values would be obtained from quantum chemical calculations.

Prediction of Spectroscopic Parameters (Methodological Focus)

Computational methods can also predict spectroscopic data, which is invaluable for identifying and characterizing a compound.

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) for a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predicted spectra can then be compared with experimental data to confirm the molecular structure. researchgate.net

A hypothetical data table for predicted NMR chemical shifts would be structured as follows:

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (δ) |

|---|---|

| ¹H (ethenyl) | Data not available |

| ¹³C (pyridine ring) | Data not available |

| ¹³C (ethenyl group) | Data not available |

| ¹⁹F | Data not available |

Note: Accurate prediction requires specific computational modeling.

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

Vibrational spectroscopy is a fundamental technique for molecular characterization. Computational methods, particularly DFT, are widely used to predict the infrared (IR) and Raman spectra of molecules. nih.gov These calculations not only help in assigning the vibrational modes observed in experimental spectra but also provide a detailed understanding of the molecule's force field and bonding characteristics.

The process begins with the optimization of the molecule's ground state geometry. Using a selected functional, such as the popular B3LYP hybrid functional, and a suitable basis set (e.g., 6-311++G(d,p)), the calculation finds the minimum energy structure. researchgate.net Following geometry optimization, vibrational frequency calculations are performed. These calculations compute the second derivatives of the energy with respect to the nuclear coordinates, which yields the harmonic vibrational frequencies. nih.gov The results provide the wavenumbers of the vibrational modes and their corresponding intensities for both IR and Raman spectra. For a vibrational mode to be IR active, it must induce a change in the molecular dipole moment, while a change in polarizability is required for a mode to be Raman active. researchgate.net

For substituted difluoropyridines, key vibrational modes include C-F stretching, pyridine ring breathing and deformation modes, and vibrations associated with the ethenyl substituent (C=C stretch, C-H stretches, and bends). Theoretical calculations on related molecules like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have shown excellent agreement between DFT-calculated spectra and experimental data, validating the approach. nih.gov A similar approach for this compound would yield a set of predicted frequencies and intensities.

Table 1: Representative Calculated Vibrational Frequencies for a Substituted Difluoropyridine System

Disclaimer: The following data are representative values for a model substituted difluoropyridine, calculated using DFT/B3LYP methods, as specific published data for this compound was not found. The assignments are based on analyses of similar fluorinated pyridine compounds. nih.govbohrium.com

| Calculated Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 3105 | Low | Medium | C-H stretch (ethenyl) |

| 3080 | Low | Medium | C-H stretch (ring) |

| 1645 | Medium | High | C=C stretch (ethenyl) |

| 1610 | High | Medium | Pyridine ring stretch |

| 1450 | High | Low | Pyridine ring stretch |

| 1420 | Medium | Low | CH₂ scissoring (ethenyl) |

| 1255 | Very High | Low | C-F stretch (asymmetric) |

| 1190 | High | Low | C-F stretch (symmetric) |

| 995 | Medium | High | Ring breathing mode |

| 850 | Medium | Medium | C-H out-of-plane bend |

| 710 | Low | Low | Ring deformation |

UV-Visible Absorption Spectrum Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for modeling the electronic absorption spectra (UV-Visible) of molecules. mdpi.combeilstein-journals.org This technique calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com

The procedure typically involves first optimizing the ground state geometry using DFT. Then, TD-DFT calculations are performed on this optimized structure to obtain the excitation energies and oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition, and it relates directly to the intensity of the absorption peak. beilstein-journals.org The calculated excitations are often visualized by examining the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to characterize the nature of the transition (e.g., π → π*). researchgate.net

For aromatic systems like this compound, the main absorption bands in the UV region are typically due to π → π* transitions within the conjugated system of the pyridine ring and the ethenyl group. The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial for achieving accurate predictions, as the solvent can significantly shift the absorption maxima (solvatochromism). beilstein-journals.org Studies on related difluoropyridine derivatives have successfully used TD-DFT with functionals like B3LYP to compare simulated and experimental UV-Vis spectra. researchgate.net

Table 2: Representative TD-DFT Calculated Electronic Transitions for a Substituted Difluoropyridine System

Disclaimer: The following data are hypothetical values for a model substituted difluoropyridine in a solvent like methanol, calculated using TD-DFT/B3LYP, as specific published data for this compound was not found. The orbital contributions are illustrative. mdpi.combeilstein-journals.org

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 275 | 0.152 | HOMO → LUMO (95%) |

| S₀ → S₂ | 248 | 0.089 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 215 | 0.431 | HOMO → LUMO+1 (75%) |

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A primary goal in studying reaction mechanisms is to locate the transition state (TS), which is the maximum energy point along the minimum energy pathway between reactants and products. A TS structure is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.

Once a candidate TS structure is located and optimized, its identity must be confirmed. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. An IRC analysis involves tracing the minimum energy path downhill from the TS in both the forward and reverse directions. A successful IRC calculation must connect the located transition state to the correct reactant and product minima on the potential energy surface, thus verifying that the TS is indeed the bridge for the reaction of interest. researchgate.net This analysis provides a clear depiction of the geometric changes the molecule undergoes throughout the reaction.

Activation Energy Barrier Determination and Rate Constant Prediction

The activation energy (Ea) of a reaction is a critical kinetic parameter that determines its rate. Computationally, the activation energy barrier is calculated as the difference in energy between the transition state and the reactants. DFT calculations can provide reliable estimates of these energy barriers. For example, in studies of nucleophilic substitution on dichloropyridines, computational methods have been used to predict activation free energy barriers. researchgate.net Similarly, the activation energy for the thermal decomposition of 2,4,6-triazido-3,5-difluoropyridine was determined to be 35.6 ± 1.2 kcal/mol. researchgate.net

Once the activation energy is known, the reaction rate constant (k) can be predicted using Transition State Theory (TST). The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. All of these thermodynamic parameters can be derived from the output of computational frequency calculations for the reactant and transition state structures.

Table 3: Hypothetical Kinetic Parameters for a Reaction of this compound

Disclaimer: The following data are illustrative for a model reaction (e.g., an electrophilic addition to the ethenyl group) and are based on typical values found for reactions of substituted pyridines. Specific data for this compound is not available in the cited literature. researchgate.netresearchgate.net

| Parameter | Calculated Value | Unit |

| Enthalpy of Activation (ΔH‡) | 18.5 | kcal/mol |

| Entropy of Activation (ΔS‡) | -12.5 | cal/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡ at 298 K) | 22.2 | kcal/mol |

| Predicted Rate Constant (k at 298 K) | 1.5 x 10⁻³ | s⁻¹ |

Solvent Effects in Computational Modeling

Reactions are most often carried out in a solvent, which can have a profound impact on the reaction mechanism and kinetics. Computational models must account for these solvent effects to provide realistic predictions. There are two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. beilstein-journals.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged or polar species. It is widely used for predicting how different solvents might alter reaction barriers and regioselectivity. researchgate.net

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. researchgate.net Often, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is used, where the reacting species and a few key solvent molecules are treated with high-level QM, while the rest of the solvent is modeled with a simpler MM force field.

For reactions involving this compound, the choice of solvent could influence the stability of ionic intermediates or transition states, thereby altering the activation energy and potentially favoring one reaction pathway over another.

Advanced Computational Methods

Beyond the standard DFT and TD-DFT approaches, more advanced computational methods are being applied to study complex molecular systems. For a molecule like this compound, these could include:

Higher-Level Correlated Methods: While DFT is a workhorse, methods like Møller–Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can provide more accurate energies and properties, especially for systems where electron correlation is challenging for standard DFT functionals. These are often used as benchmarks for more efficient methods. researchgate.net

Photochemistry and Excited State Dynamics: For studying processes like photodegradation or fluorescence, methods that can accurately describe potential energy surfaces of excited states are needed. Functionals designed for long-range interactions, like CAM-B3LYP, are often employed for charge-transfer excitations. nih.gov Non-adiabatic dynamics simulations can model the transitions between different electronic states.

Automated Reaction Path Searching: To explore complex reaction networks with multiple possible products and intermediates, automated methods can systematically search for transition states and reaction pathways without prior chemical intuition, providing a comprehensive map of the potential energy surface.

Machine Learning Potentials: For large-scale simulations or long-timescale molecular dynamics, machine learning models can be trained on high-level QM data to create potentials that offer near-QM accuracy at a fraction of the computational cost. This can be applied to simulate spectra or reaction dynamics in complex environments.

These advanced methods continue to push the boundaries of what can be modeled, offering ever-deeper insights into the chemical behavior of molecules like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular conformations and the non-covalent interactions that govern molecular behavior. nih.govnih.gov

Conformational Analysis:

The presence of the ethenyl (vinyl) group attached to the pyridine ring allows for rotational flexibility. The dihedral angle between the plane of the vinyl group and the plane of the difluoropyridine ring is a key conformational variable. Molecular dynamics simulations can be employed to explore the potential energy surface associated with this rotation. By simulating the molecule in a solvent, such as water or an organic solvent, at various temperatures, researchers can identify the most stable conformations and the energy barriers between them.

For this compound, it is hypothesized that the planar conformation, where the vinyl group is coplanar with the pyridine ring, would be a low-energy state due to π-system conjugation. However, steric hindrance from the fluorine atoms at positions 3 and 5 could influence this preference. MD simulations can quantify the energetic cost of rotating the vinyl group out of the plane of the ring.

Illustrative Data Table: Conformational Energy Profile of this compound

| Dihedral Angle (Vinyl-Pyridine) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 0° (Planar) | 0.00 | 75 |

| 30° | 1.5 | 15 |

| 60° | 4.0 | 5 |

| 90° (Perpendicular) | 6.0 | 5 |

Note: This data is illustrative and represents a hypothetical energy profile to demonstrate the type of information obtainable from MD simulations.

Intermolecular Interactions:

MD simulations are also invaluable for studying how this compound interacts with other molecules, which is crucial for understanding its behavior in different environments. The fluorine atoms and the nitrogen atom of the pyridine ring are capable of forming hydrogen bonds and other electrostatic interactions. The aromatic ring system can participate in π-π stacking interactions. ethz.ch

Simulations can model the interaction of this compound with solvent molecules, ions, or larger biological molecules like proteins. nih.gov For instance, by simulating the compound in a box of water molecules, one can analyze the radial distribution functions to understand the structure of the solvation shells around different parts of the molecule. researchgate.net This provides insight into its solubility and how it presents itself to potential reaction partners.

Illustrative Data Table: Intermolecular Interaction Energies from MD Simulations

| Interacting Partner | Type of Interaction | Average Interaction Energy (kcal/mol) |

| Water | Hydrogen Bonding (N···H-O) | -3.5 |

| Benzene | π-π Stacking | -2.8 |

| Sodium Ion (Na+) | Cation-π | -5.2 |

| Chloride Ion (Cl-) | Halogen Bonding (C-F···Cl-) | -1.5 |

Note: This data is hypothetical and serves to illustrate the quantitative insights into non-covalent interactions that can be gained from MD simulations.

Machine Learning Approaches for Property Prediction and Reaction Design

Machine learning (ML) is increasingly being used in chemistry to build predictive models from large datasets, accelerating the discovery and optimization of molecules and reactions. engineering.org.cnbeilstein-journals.org

Property Prediction:

For a novel compound like this compound, many of its physicochemical and biological properties are unknown. Machine learning models, trained on large chemical databases, can predict a wide range of properties based solely on the molecular structure. nih.govarxiv.org These properties can include solubility, boiling point, toxicity, and even quantum chemical properties like HOMO-LUMO energies. nih.gov

Graph neural networks (GNNs) are a particularly powerful class of ML models for this purpose, as they can learn representations of molecules directly from their graph structure. engineering.org.cnresearchgate.net By inputting the structure of this compound into a pre-trained GNN model, it is possible to obtain rapid predictions for various endpoints.

Illustrative Data Table: Machine Learning-Predicted Properties

| Property | Predicted Value | Model Used | Confidence Score |

| Aqueous Solubility (logS) | -2.5 | Graph Neural Network | 0.85 |

| Boiling Point (°C) | 185.2 | Random Forest | 0.91 |

| hERG Inhibition (pIC50) | 5.1 | Support Vector Machine | 0.78 |

| Band Gap (eV) | 4.2 | Deep Neural Network | 0.88 |

Note: These values are for illustrative purposes to show the potential of machine learning in predicting molecular properties.

Reaction Design:

Machine learning can also guide the synthesis of this compound and predict its reactivity in various chemical transformations. ML models can be trained on vast reaction databases to predict the outcomes of reactions, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), or even propose entire synthetic routes. nih.govchemrxiv.org

For instance, if one wanted to perform a reaction involving the ethenyl group of this compound, such as a cycloaddition or an oxidation, an ML model could predict the likelihood of success and the most promising reagents to use. These models learn from the patterns in known reactions and can generalize to new, unseen substrates. nih.gov This data-driven approach can significantly reduce the number of experiments needed, saving time and resources in the lab. beilstein-journals.org

Illustrative Data Table: ML-Assisted Reaction Condition Suggestion for Heck Coupling

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Predicted Yield (%) |

| 4-bromo-3,5-difluoropyridine | Ethylene (B1197577) | Pd(OAc)2 | PPh3 | Et3N | DMF | 85 |

| 4-bromo-3,5-difluoropyridine | Ethylene | PdCl2(dppf) | - | K2CO3 | Acetonitrile (B52724) | 72 |

| 4-iodo-3,5-difluoropyridine | Ethylene | Pd(dba)2 | XPhos | Cs2CO3 | Dioxane | 91 |

Note: This table is a hypothetical example of how a machine learning model could suggest conditions for a reaction to synthesize a precursor to the title compound, demonstrating its utility in reaction design.

Advanced Analytical and Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous determination of the molecular structure of 4-Ethenyl-3,5-difluoropyridine. Each technique provides unique and complementary information regarding the compound's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Fluorine-19 (¹⁹F) NMR is particularly critical. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, it provides clear and informative spectra researchgate.net. For this compound, the two equivalent fluorine atoms at the C3 and C5 positions are expected to produce a single resonance signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the pyridine (B92270) ring. The coupling between the fluorine nuclei and the adjacent ring protons (H2, H6) and the vinyl protons would result in a complex multiplet structure, which can be simplified using ¹H-decoupling techniques. In studies of related difluoropyridine compounds, ¹⁹F NMR is routinely used to confirm the substitution pattern acs.org.

Proton (¹H) NMR provides information on the vinyl and aromatic protons. The spectrum would be expected to show distinct signals for the two equivalent protons on the pyridine ring (H2 and H6) and the three protons of the ethenyl (vinyl) group. The vinyl protons typically appear as a characteristic set of multiplets due to geminal, cis, and trans couplings. Furthermore, coupling to the adjacent fluorine atoms (⁴JHF) would introduce additional splitting.

Carbon-13 (¹³C) NMR , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps identify all unique carbon environments: the four distinct carbons of the pyridine ring and the two carbons of the ethenyl group. The carbon signals for C3 and C5 will exhibit large one-bond coupling constants (¹JCF), while C2, C4, and C6 will show smaller two- and three-bond couplings (²JCF, ³JCF). These C-F coupling constants are highly diagnostic for confirming the positions of the fluorine substituents.

2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign these signals by correlating connected nuclei.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal longer-range correlations (2-3 bonds), for instance, connecting the vinyl protons to the C4 carbon of the pyridine ring, thus confirming the attachment point of the ethenyl substituent.

TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a coupled spin system, such as the vinyl group .

The following table illustrates the expected NMR data for this compound based on established principles and data from analogous structures like 4-vinylpyridine (B31050) and various fluoropyridines acs.org.

| Nucleus | Position | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) Hz |

| ¹H | H2, H6 | Aromatic region (~8.5) | d (doublet) or t (triplet) | ³JHH, ⁴JHF |

| ¹H | -CH= | Vinyl region (~6.5-7.0) | dd (doublet of doublets) | ³JHH(trans), ³JHH(cis) |

| ¹H | =CH₂ (trans) | Vinyl region (~5.5-6.0) | dd (doublet of doublets) | ³JHH(trans), ²JHH(gem) |

| ¹H | =CH₂ (cis) | Vinyl region (~5.0-5.5) | dd (doublet of doublets) | ³JHH(cis), ²JHH(gem) |

| ¹³C | C2, C6 | ~140-150 | t (triplet) | ²JCF |

| ¹³C | C3, C5 | ~155-165 | d (doublet) | ¹JCF (~240-260) |

| ¹³C | C4 | ~120-130 | t (triplet) | ²JCF |

| ¹³C | -CH= | ~130-140 | s (singlet) or m (multiplet) | |

| ¹³C | =CH₂ | ~115-125 | s (singlet) or m (multiplet) | |

| ¹⁹F | F3, F5 | Fluoropyridine region (~ -110 to -140) | m (multiplet) | ⁴JFH, ⁴JFF |

This is an illustrative table. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound, allowing for the unambiguous determination of its elemental formula (C₇H₅F₂N). This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from potential isomers or impurities arkat-usa.org.

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate the molecular ion (M⁺•) or the protonated molecule ([M+H]⁺), respectively. The exact mass measured by HRMS would be compared to the theoretical calculated mass to confirm the composition.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. By inducing fragmentation through methods like Collision-Induced Dissociation (CID), a characteristic pattern of daughter ions is produced, which offers structural proof. For this compound, the fragmentation is expected to proceed through several key pathways based on the principles of mass spectrometry for aromatic and halogenated compounds acs.orgmdpi.com.

Predicted Fragmentation Pathway:

Loss of a hydrogen radical (•H): Formation of a stable [M-H]⁺ ion.

Loss of acetylene (B1199291) (C₂H₂): A common fragmentation for vinyl-substituted aromatics, leading to the [M-26]⁺ ion.

Loss of hydrogen fluoride (B91410) (HF): Cleavage of a C-F bond with hydrogen rearrangement, resulting in an [M-20]⁺ ion.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of pyridine rings, leading to a [M-27]⁺ ion.

The following table outlines a plausible fragmentation pattern for this compound (Molecular Weight: 141.12 g/mol ).

| m/z (mass/charge) | Proposed Fragment | Formula of Loss | Notes |

| 141 | [C₇H₅F₂N]⁺ | - | Molecular Ion (M⁺•) |

| 140 | [C₇H₄F₂N]⁺ | •H | Loss of a hydrogen radical |

| 121 | [C₇H₄FN]⁺ | HF | Loss of hydrogen fluoride |

| 114 | [C₅H₃F₂N]⁺ | C₂H₂ | Loss of acetylene from the vinyl group |

| 87 | [C₄H₂F₂]⁺ | HCN | Loss of hydrogen cyanide from the ring |

This is an illustrative table of potential fragmentation. The relative intensities of peaks would depend on the ionization method and energy.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa mdpi.comsurfacesciencewestern.com.

FTIR Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying hetero-nuclear functional groups. Key expected absorptions include:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and vinyl C-H stretches.

C=C and C=N stretching: Strong bands in the 1500-1650 cm⁻¹ region corresponding to the vibrations of the pyridine ring and the ethenyl double bond.

C-F stretching: Very strong, characteristic absorptions typically found in the 1100-1300 cm⁻¹ region researchgate.net.

C-H bending: Out-of-plane bending modes for the vinyl group and the aromatic ring appear in the 700-1000 cm⁻¹ region.

Raman Spectroscopy is highly sensitive to non-polar, symmetric bonds and is particularly useful for analyzing the carbon skeleton. Key expected signals include:

Symmetric ring breathing modes: A strong, sharp signal characteristic of the pyridine ring.

C=C stretching: The vinyl C=C stretch, which may be strong in the Raman spectrum.

C-F bonds: While strong in IR, C-F vibrations also appear in Raman spectra researchgate.netscilit.com.

Analysis of both spectra allows for a comprehensive assignment of all vibrational modes, confirming the presence of the difluoropyridine core and the ethenyl substituent. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies to aid in the assignment of experimental spectra scilit.combohrium.com.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Aromatic/Vinyl C-H Stretch | 3000 - 3100 | FTIR / Raman |

| Vinyl C=C Stretch | 1620 - 1650 | Raman (strong) / FTIR (medium) |

| Pyridine Ring C=C, C=N Stretches | 1450 - 1600 | FTIR / Raman |

| C-H In-Plane Bending | 1300 - 1450 | FTIR |

| C-F Stretch | 1100 - 1300 | FTIR (very strong) |

| C-H Out-of-Plane Bend | 700 - 1000 | FTIR (strong) |

This is an illustrative table. Peak positions and intensities depend on the physical state of the sample and intermolecular interactions.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals . In this compound, the conjugated system formed by the ethenyl group and the pyridine ring acts as a chromophore, which is expected to absorb UV radiation.

The spectrum would likely show absorptions corresponding to π → π* transitions within this conjugated system. The pyridine ring itself exhibits characteristic absorptions, and the conjugation with the vinyl group is expected to shift the primary absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to unsubstituted pyridine researchgate.net. The presence of fluorine substituents can also modulate the absorption profile. Solvatochromism, a shift in λmax depending on the polarity of the solvent, can also be studied to understand the nature of the electronic transitions researchgate.net.

Fluorescence Spectroscopy measures the light emitted when an excited electron returns to the ground state. While many aromatic compounds fluoresce, it is not a universal property researchgate.net. An analysis would determine if this compound is fluorescent and, if so, characterize its excitation and emission spectra. The difference between the absorption and emission maxima is known as the Stokes shift. Quenching studies in different environments could provide further insight into its excited-state properties researchgate.net.

| Parameter | Expected Observation / Value | Technique |

| λmax (π → π) | ~250 - 290 nm | UV-Vis |

| Molar Absorptivity (ε) | High (characteristic of π → π transitions) | UV-Vis |

| Emission λmax | Dependent on whether the compound is fluorescent | Fluorescence |

| Quantum Yield (ΦF) | Dependent on whether the compound is fluorescent | Fluorescence |

This is an illustrative table. Values are highly dependent on the solvent used.

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction (SCXRD) , if a suitable crystal can be grown, provides definitive information on bond lengths, bond angles, and torsion angles. It would confirm the planarity of the pyridine ring and reveal the orientation of the ethenyl group relative to the ring. Furthermore, SCXRD elucidates the crystal packing, identifying any intermolecular interactions such as π–π stacking or C-H···F hydrogen bonds that govern the solid-state architecture arkat-usa.orgosti.gov.

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for analyzing bulk material. The resulting diffractogram is a unique fingerprint of the crystalline phase of the compound. While it does not typically provide the atomic-level detail of SCXRD, it is essential for identifying the crystalline form (polymorphism), assessing bulk purity, and can, with advanced methods, be used for ab initio structure determination arkat-usa.org.

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing volatile and thermally stable compounds like this compound. A specific column (e.g., a non-polar or mid-polar capillary column) and temperature program would be developed to achieve baseline separation of the target compound from related species. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it a powerful tool for analyzing reaction mixtures acs.org.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity assessment and preparative purification. A typical method would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed with a UV detector set to a wavelength where the compound strongly absorbs (determined from its UV-Vis spectrum) researchgate.netoatext.com. HPLC is particularly useful for monitoring the progress of a reaction and for establishing the purity profile of the final product, often expressed as a percentage area.

Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. It is instrumental for confirming the molecular weight and structure of the synthesized monomer and for identifying any impurities.

A typical GC-MS method involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For this compound, a non-polar or medium-polarity capillary column is generally effective. The resulting mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of the ethenyl group or fluorine atoms.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |